molecular formula C15H28N2O3 B14784582 L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)

L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)

Cat. No.: B14784582
M. Wt: 284.39 g/mol
InChI Key: AVLRRLRCYZTMLR-UHFFFAOYSA-N
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Description

L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI) is a derivative of L-Leucine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic functions. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI) typically involves the reaction of L-Leucine with 2,6-dimethyl-1-piperidinyl carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in muscle growth and repair.

    Industry: Used in the production of pharmaceuticals and dietary supplements.

Mechanism of Action

The mechanism of action of L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a key role in regulating protein synthesis and cell growth. By activating this pathway, the compound promotes muscle protein synthesis and enhances muscle growth and repair.

Comparison with Similar Compounds

Similar Compounds

    L-Leucine: The parent compound, essential for protein synthesis.

    N,N-Dimethyl-L-Leucine: A derivative with similar properties but different functional groups.

    L-Isoleucine: Another essential amino acid with similar metabolic functions.

Uniqueness

L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI) is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and industrial applications, differentiating it from other leucine derivatives.

Properties

IUPAC Name

2-[(2,6-dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-10-7-6-8-11(2)17(10)14(20)16-12(13(18)19)9-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLRRLRCYZTMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC(CC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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